2'-Deoxycytidine 3'-monophosphate ammonium salt

Overview

Description

2’-Deoxycytidine 3’-monophosphate ammonium salt, also known as 3’-dCMP, is a nucleotide-like compound that is extensively employed in scientific research, especially in the disciplines of DNA sequencing and synthesis . It is also used as a model molecule to elucidate the mechanisms of the nascent stage of DNA strand breakage and to study nucleic acid base modifications by adduct formation .

Molecular Structure Analysis

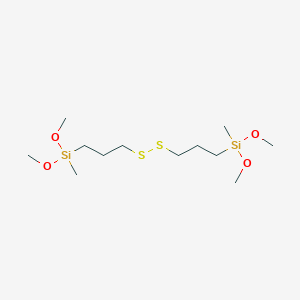

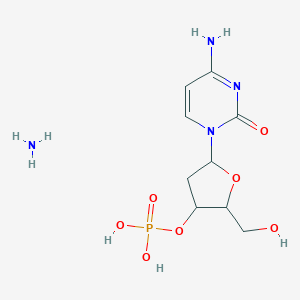

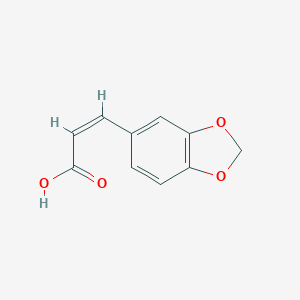

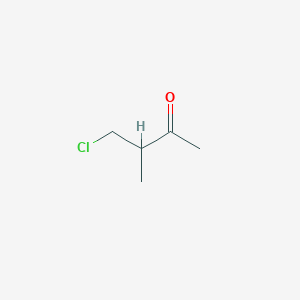

The molecular formula of 2’-Deoxycytidine 3’-monophosphate ammonium salt is C9H14N3O7P . The molecular weight is 307.20 g/mol (free acid basis) . The InChI string and SMILES string provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

2’-Deoxycytidine 3’-monophosphate ammonium salt is a powder that is soluble in water (50 mg/mL, clear, colorless) . It is stored at a temperature of -20°C . The exact mass and monoisotopic mass are 307.05693679 g/mol . The compound has a topological polar surface area of 155 Ų .Scientific Research Applications

Cancer Treatment Research

2’-Deoxycytidine analogues are extensively used in the treatment of malignant diseases. They are often inactivated by enzymes like cytidine deaminase (CDD) or deoxycytidine monophosphate deaminase (dCMP deaminase). Understanding the metabolic pathways of these analogues, including phosphorylation, is crucial for their activation or inactivation within cancer cells .

DNA Sequencing and Synthesis

This compound is pivotal in the field of DNA sequencing and synthesis. It serves as a building block in the synthesis of DNA strands, which is fundamental in sequencing technologies and synthetic biology applications .

Enzyme Activity Studies

2’-Deoxycytidine 3’-monophosphate ammonium salt is an essential substrate for various enzymes such as phosphatases and kinases. It is used to study the activity of these enzymes, which play significant roles in cellular signaling and metabolism .

Mechanistic Studies of DNA Strand Breakage

Researchers use this compound as a model molecule to elucidate the mechanisms at the nascent stage of DNA strand breakage. This is important for understanding the processes that lead to genetic mutations and the development of certain diseases .

Nucleic Acid Base Modification Research

The compound is also employed to study nucleic acid base modifications by adduct formation. These modifications can have profound effects on gene expression and are a subject of interest in epigenetics and gene regulation studies .

Chemotherapy Drug Development

The therapeutic action of 2’-deoxycytidine analogues, such as gemcitabine and cytarabine, relies on their incorporation into DNA. Research into the use of 2’-Deoxycytidine 3’-monophosphate ammonium salt can help in the development of new chemotherapy drugs that act on DNA synthesis .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxycytidine 3’-monophosphate ammonium salt (3’-dCMP) is DNA . It is a nucleotide-like compound that is extensively employed in scientific research, especially in the disciplines of DNA sequencing and synthesis .

Mode of Action

The 3’-dCMP interacts with its target, DNA, by integrating into the DNA strand during the process of DNA replication. It is used as a model molecule to elucidate the mechanisms of the nascent stage of DNA strand breakage and to study nucleic acid base modifications by adduct formation .

Biochemical Pathways

The biochemical pathway primarily affected by 3’-dCMP is the DNA replication pathway . During DNA replication, 3’-dCMP can be incorporated into the growing DNA strand, potentially causing strand breakage .

Result of Action

The molecular effect of 3’-dCMP is the potential induction of DNA strand breakage during replication

properties

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O7P.H3N/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H3/t5-,6+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTPYSBTEURORB-OERIEOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxycytidine 3'-monophosphate ammonium salt | |

CAS RN |

102783-50-6 | |

| Record name | 3′-Cytidylic acid, 2′-deoxy-, diammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102783-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)